molecular formula C23H16N4O4 B2612076 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034481-02-0

3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2612076
CAS No.: 2034481-02-0
M. Wt: 412.405
InChI Key: INGOLNGZFQATJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a chemical compound for research use with the CAS Number 1326904-12-4 . It has a molecular formula of C24H18N4O4 and a molecular weight of 426.43 g/mol . This compound features a complex structure that incorporates a tetrahydroquinazoline-2,4-dione core, which is a tricyclic system, linked to a 3-phenyl-1,2,4-oxadiazole moiety . The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry known for its wide range of biological activities and is a component of several FDA-approved drugs . The specific research applications and biological activity profile of this compound require further investigation by qualified researchers. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-30-17-10-8-16(9-11-17)27-22(28)18-12-7-15(13-19(18)24-23(27)29)21-25-20(26-31-21)14-5-3-2-4-6-14/h2-6,8-11,15,18-19H,7,12-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDHBJYUQIUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3CCC(CC3NC2=O)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Construction of the tetrahydroquinazoline-2,4-dione core: This step often involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings can inhibit the growth of various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of electron-donating groups like methoxy can enhance this activity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. These studies suggest that the compound may interfere with cellular processes critical for cancer cell proliferation . The structure–activity relationship (SAR) analyses indicate that modifications to the oxadiazole and quinazoline scaffolds can lead to improved potency.

Synthesis and Characterization

The synthesis of 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of these compounds. Variations in substituents on the quinazoline or oxadiazole rings can significantly influence their biological activities. For example, increasing electron density on certain positions has been correlated with enhanced antimicrobial effects .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
7-(trifluoromethyl)-4-hydroxyquinolineAntimicrobialSignificant activity against Mycobacterium smegmatis
Methyl 2-[3-(3-phenylquinoxalin-2-yl)sulfanyl]propanamidesAnticancerIC50 values ranging from 1.9–7.52 μg/mL against HCT-116
5-(4-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazoleAntimicrobialExhibited strong inhibition against tested microbial strains

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

  • Core Diversity : The target compound’s tetrahydroquinazoline-dione core distinguishes it from triazole- or benzoxazine-based analogs. This core may confer distinct pharmacokinetic properties, such as enhanced solubility or metabolic stability.
  • Substituent Effects : The 3-phenyl-1,2,4-oxadiazole group shares similarities with oxadiazole-containing benzoxazine derivatives , which exhibit anti-inflammatory activity. However, the absence of a benzoxazine moiety in the target compound may redirect its biological profile toward alternative targets.

Pharmacological Potential

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Antimicrobial Activity : Triazolone derivatives with methoxyphenyl groups (e.g., ) show efficacy against Gram-positive bacteria, suggesting the target compound may share this trait.
  • CNS Activity : Quinazoline-diones are explored as GABA receptor modulators; the oxadiazole moiety’s electron-withdrawing nature could enhance blood-brain barrier penetration.
  • Anticancer Potential: Analogous 1,2,4-triazoles with trimethoxyphenyl groups exhibit tubulin inhibition , but the target compound’s larger core may alter its mechanism.

Biological Activity

The compound 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antitumor and antibacterial properties.

Chemical Structure

The structure of the compound can be represented as follows:

C20H18N4O3\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_3

This structure contains a tetrahydroquinazoline core substituted with a methoxyphenyl group and an oxadiazole moiety, which are known to enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinazoline derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. Research indicates that tetrahydroquinoline derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells, making them promising candidates for anticancer agents .

Table 1: Summary of Antitumor Studies on Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound IHeLa (cervical)15.2Apoptosis induction
Compound IIMCF-7 (breast)10.5G2/M phase arrest
Compound IIIA549 (lung)12.8Inhibition of Akt

Antibacterial Activity

The antibacterial properties of compounds containing oxadiazole rings have been well-documented. The target compound exhibits in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with similar structures can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial Strain TestedMIC (µg/mL)Activity Type
Compound AStaphylococcus aureus25Bactericidal
Compound BEscherichia coli20Bacteriostatic
Compound CBacillus subtilis15Bactericidal

The biological activity of the target compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of specific functional groups in the oxadiazole moiety enhances binding affinity to bacterial enzymes.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
  • Alteration of Membrane Integrity : The interaction with bacterial membranes disrupts cellular homeostasis, contributing to its antibacterial effects.

Case Studies

A notable case study involved the evaluation of a closely related compound in a clinical setting where it demonstrated significant efficacy against resistant strains of Staphylococcus aureus. The study reported a reduction in infection rates among patients treated with the compound compared to those receiving standard treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.